ALDH3A1 Inhibitory Potency: Intermediate Affinity Differentiated from High-Affinity (CB7) and Inactive (A38) Analogs
2‑Ethoxy‑5‑(methoxymethyl)benzaldehyde (A24) inhibits human ALDH3A1 with an IC₅₀ of 2,100 nM (pH 7.5, 1‑min pre‑incubation, spectrophotometric detection) [1]. In the same assay series from US9328112, the high‑affinity analog CB7 (CHEMBL1378094) achieved IC₅₀ = 200 nM, representing an approximate 10‑fold greater potency [2]. Meanwhile, the structurally distinct analog A38 (CHEMBL3112684) was essentially inactive (IC₅₀ > 100,000 nM) [3]. The intermediate potency of A24 fills a critical SAR gap between potent and inactive chemotypes, making it a valuable tool for studying ALDH3A1 ligand‑efficiency relationships.
| Evidence Dimension | IC₅₀ for inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM (2.10E+3 nM) |
| Comparator Or Baseline | CB7 (CHEMBL1378094): IC₅₀ = 200 nM; A38 (CHEMBL3112684): IC₅₀ > 100,000 nM |
| Quantified Difference | 10.5‑fold weaker than CB7; > 47‑fold more potent than A38 |
| Conditions | Recombinant human ALDH3A1, pH 7.5, 1‑min pre‑incubation, benzaldehyde substrate, spectrophotometric readout |
Why This Matters
The intermediate potency profile provides a calibrated reference point for ALDH3A1 SAR studies, bridging the gap between potent and inactive structural analogs.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994, US9328112 A24) – IC₅₀ ALDH3A1 = 2.10E+3 nM. https://bdb99.ucsd.edu (accessed 2026-04-26). View Source
- [2] BindingDB. BDBM50447056 (CHEMBL1378094, CB7) – IC₅₀ ALDH3A1 = 200 nM. https://bdb99.ucsd.edu (accessed 2026-04-26). View Source
- [3] BindingDB. BDBM50447066 (CHEMBL3112684, US9328112 A38) – IC₅₀ ALDH3A1 = 1.00E+5 nM. https://bdb99.ucsd.edu (accessed 2026-04-26). View Source
